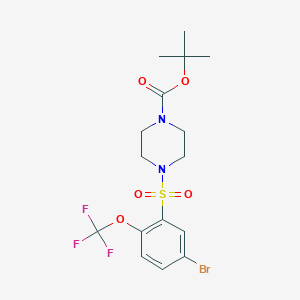

Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl carbamate group and a sulfonyl group attached to a brominated and trifluoromethoxylated phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the piperazine is reacted with a sulfonyl chloride derivative of the desired phenyl group.

Bromination and Trifluoromethoxylation: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) and then trifluoromethoxylated using appropriate reagents such as trifluoromethoxy iodide.

Carbamate Formation: The final step involves the protection of the piperazine nitrogen with a tert-butyl carbamate group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions:

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although it is generally stable under mild conditions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under polar aprotic solvents.

Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used for specific transformations.

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed for hydrolysis reactions.

Major Products

Substitution Products: Depending on the nucleophile, various substituted phenyl derivatives can be obtained.

Hydrolysis Products: The primary amine derivative is a common product from carbamate hydrolysis.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is investigated for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many bioactive molecules, and the presence of the sulfonyl and trifluoromethoxy groups can enhance binding affinity and selectivity towards biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.

Mecanismo De Acción

The mechanism by which tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the trifluoromethoxy group can enhance lipophilicity, improving membrane permeability.

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 4-((5-bromo-2-fluorophenyl)sulfonyl)piperazine-1-carboxylate

- Tert-butyl 4-((5-bromopyrimidin-2-yl)piperazine-1-carboxylate)

Uniqueness

The presence of the trifluoromethoxy group in tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate distinguishes it from similar compounds. This group can significantly alter the compound’s electronic properties and biological activity, making it a unique candidate for specific applications in drug design and material science.

By understanding the synthesis, reactions, and applications of this compound, researchers can better harness its potential in various scientific and industrial fields.

Actividad Biológica

Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate, often referred to by its CAS number 1628016-44-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a piperazine core substituted with a trifluoromethoxy group and a sulfonamide moiety. Its molecular formula is C16H23BrN2O5S, with a molecular weight of 435.33 g/mol. The presence of the trifluoromethoxy group is particularly noteworthy as it has been associated with enhanced biological activity in various compounds.

| Property | Value |

|---|---|

| Molecular Formula | C16H23BrN2O5S |

| Molecular Weight | 435.33 g/mol |

| CAS Number | 1628016-44-3 |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing sulfonamide and piperazine moieties often exhibit significant pharmacological effects, including:

- Inhibition of Enzymatic Activity : Compounds similar in structure have been shown to inhibit enzymes such as monoamine oxidase (MAO) and various kinases, which play crucial roles in cancer progression and neurotransmitter regulation .

- Dopamine Receptor Modulation : The trifluoromethoxy substitution enhances binding affinity to dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .

Structure-Activity Relationships (SAR)

SAR studies on related compounds reveal that the introduction of electron-withdrawing groups like trifluoromethoxy significantly increases potency against specific targets. For instance, the presence of such groups can enhance the inhibitory effects on serotonin uptake by altering the electronic properties of the molecule .

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines, including pancreatic and lung cancer cells. These studies often utilize IC50 values to quantify effectiveness. For example, a related compound showed IC50 values ranging from 1.61 μM to over 5 μM against different targets .

- Neuropharmacology : A study focused on dopamine receptor interactions found that modifications in the piperazine structure led to varying degrees of receptor activation or inhibition, suggesting that the compound could be explored for treating conditions like schizophrenia or Parkinson's disease .

Propiedades

IUPAC Name |

tert-butyl 4-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrF3N2O5S/c1-15(2,3)27-14(23)21-6-8-22(9-7-21)28(24,25)13-10-11(17)4-5-12(13)26-16(18,19)20/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCREZVIHDZJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrF3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112015 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[5-bromo-2-(trifluoromethoxy)phenyl]sulfonyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-30-6 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[5-bromo-2-(trifluoromethoxy)phenyl]sulfonyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[5-bromo-2-(trifluoromethoxy)phenyl]sulfonyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.